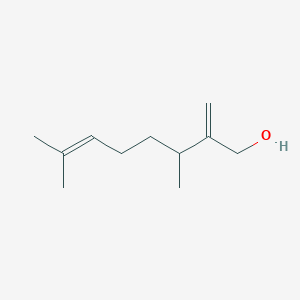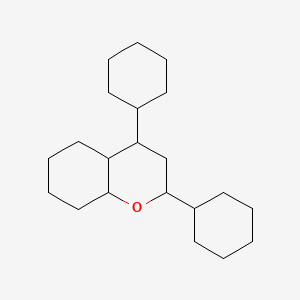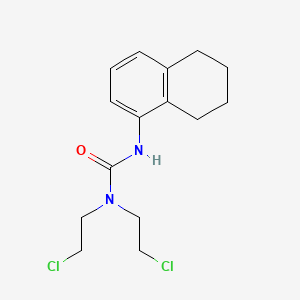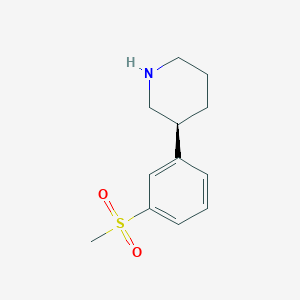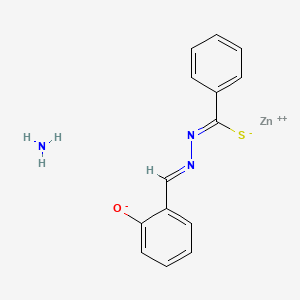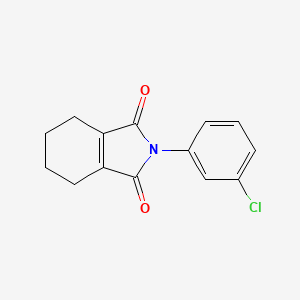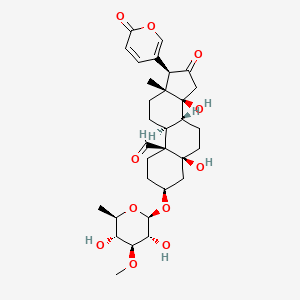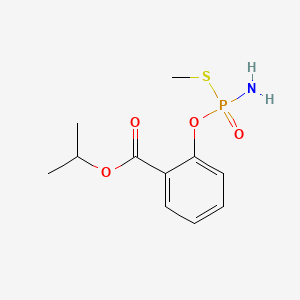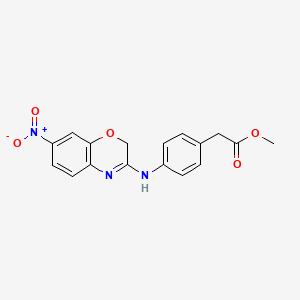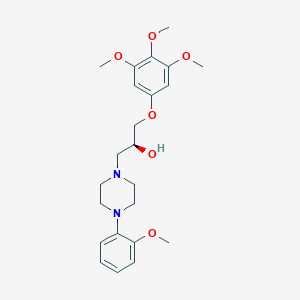
Enciprazine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Enciprazine is a chemical compound known for its unique properties and potential applications in various fields. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can lead to different biological activities for each enantiomer. The compound has garnered interest due to its potential therapeutic effects and its role in scientific research.
Méthodes De Préparation
The synthesis of (+)-Enciprazine involves several steps, typically starting with the preparation of the chiral precursor. The synthetic routes often include:
Chiral Resolution: This step involves separating the enantiomers of a racemic mixture using chiral agents or chromatography techniques.
Chemical Synthesis: The enantiomerically pure precursor is then subjected to various chemical reactions to form (+)-Enciprazine. Common reactions include nucleophilic substitution and cyclization under controlled conditions.
Industrial Production: On an industrial scale, the production of (+)-Enciprazine may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
(+)-Enciprazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(+)-Enciprazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: (+)-Enciprazine is investigated for its potential therapeutic effects, including its role as an antidepressant or anxiolytic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (+)-Enciprazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to changes in mood, anxiety levels, and other physiological responses. The exact pathways and targets involved are still under investigation, but they may include serotonin and dopamine receptors.
Comparaison Avec Des Composés Similaires
(+)-Enciprazine can be compared with other similar compounds, such as:
(-)-Enciprazine: The enantiomer of (+)-Enciprazine, which may have different biological activities.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Diazepam: A benzodiazepine used as an anxiolytic agent.
Buspirone: An anxiolytic agent that acts on serotonin receptors.
The uniqueness of (+)-Enciprazine lies in its chiral nature and its potential for selective interaction with biological targets, which may lead to fewer side effects and improved therapeutic outcomes compared to other compounds.
Propriétés
Numéro CAS |
68577-19-5 |
|---|---|
Formule moléculaire |
C23H32N2O6 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3/t17-/m0/s1 |
Clé InChI |
KSQCNASWXSCJTD-KRWDZBQOSA-N |
SMILES isomérique |
COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC(=C(C(=C3)OC)OC)OC)O |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


